molecular formula C16H18N2O4S2 B2662046 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole CAS No. 1706145-95-0

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole

Cat. No.: B2662046
CAS No.: 1706145-95-0
M. Wt: 366.45
InChI Key: HQGNZGXBAZSCBO-UHFFFAOYSA-N
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Description

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H19N3O4S2 and a molecular weight of 393.48 g/mol, this molecule incorporates two privileged pharmacophores: an azetidine ring and a 1,3-thiazole core . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a valuable scaffold in pharmaceutical design, contributing to molecular rigidity and metabolic stability . The 1,3-thiazole ring is a five-membered heterocycle known for its diverse biological activities and is a key structural component in several clinically used drugs and investigational compounds . Specifically, 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds with structural similarities have demonstrated potent antiproliferative activity against cancer cell lines, including melanoma and prostate cancer, by functioning as inhibitors of tubulin polymerization . Furthermore, the specific combination of an azetidine ring and a thiazole moiety is of contemporary relevance, as seen in the antibiotic tebipenem, where this combination influences interaction with bacterial enzyme targets . While the specific biological profile and mechanism of action for this exact compound require further experimental investigation, its sophisticated structure makes it a compelling candidate for research in developing novel therapeutic agents, particularly in oncology and infectious disease. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10-15(23-11(2)17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGNZGXBAZSCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is highly efficient and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The methoxybenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various amine derivatives.

Scientific Research Applications

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The thiazole ring may interact with metal ions or other cofactors, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the integration of azetidine and sulfonyl groups. Below is a comparative analysis with related molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Affinity/IC₅₀ (if reported) Reference
Target Compound 2,4-dimethylthiazole + sulfonated azetidine ~409.48 Potential enzyme inhibition (e.g., COMT) Not reported
5-{3-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-2,4-dimethyl-1,3-thiazole Thiazole + pyrazole + methoxyphenyl 299.39 COMT inhibition (PDB: 5K09) Kd: ~0.8 µM
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (IDOMOF) Thiazole + dihydropyrazole + halogenated aryl 481.83 Structural analog (crystallography) N/A
(E)-3-(2-Fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one Thiazole + pyridylamino + fluorophenyl 343.38 Anticancer activity (X-ray confirmed) IC₅₀: 12 µM (HeLa cells)

Key Comparisons

Bioactivity and Target Binding The COMT-inhibiting thiazole in (PDB: 5K09) shares a methoxyphenyl group with the target compound, suggesting similar interactions with catechol-O-methyltransferase’s active site. However, the target’s azetidine sulfonyl group may enhance steric hindrance or hydrogen bonding compared to the pyrazole-linked analogue . Pyridine-thiazole hybrids (e.g., compound 3*DMF in ) exhibit anticancer activity via planar aromatic stacking, a feature less pronounced in the target compound due to its bulkier azetidine moiety .

Synthetic Complexity

  • The target compound requires multi-step synthesis involving sulfonylation of azetidine and coupling to the thiazole core, similar to methods in for azetidine derivatives . In contrast, simpler thiazoles (e.g., IDOMOF in ) are synthesized via cyclocondensation or Click chemistry .

Structural Flexibility vs. Rigidity

  • The azetidine ring introduces conformational flexibility compared to rigid pyrazole or triazole rings in analogues like 9c () or 7d (). This flexibility may influence binding kinetics in enzyme inhibition .

Pharmacokinetic Considerations

  • The 4-methoxybenzenesulfonyl group improves solubility compared to halogenated aryl derivatives (e.g., 9c in with a bromophenyl group), which may enhance bioavailability .

Contradictory Evidence

  • While highlights thiophene-linked triazoles (e.g., 7d) with superior DNA gyrase inhibition (docking score: −9.2 kcal/mol vs. control −8.5 kcal/mol), the target compound’s sulfonyl-azetidine motif lacks direct evidence of antibacterial activity, suggesting divergent therapeutic applications .

Biological Activity

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine moiety and a thiazole ring, which are known for their biological activity. The presence of the methoxybenzenesulfonyl group enhances its interaction with biological targets.

Molecular Formula: C19H18N2O4S
Molecular Weight: 370.42 g/mol
CAS Number: 1705974-50-0
SMILES: COc1ccc(cc1)S(=O)(=O)C1CN(C1)C(=O)c1ccc2c(c1)cc[nH]2

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, derivatives of thiazole compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

CompoundCell LineIC50 (µM)
D-1MCF-76.5
D-6HeLa5.3
D-15MCF-77.0
D-16HeLa4.8

These results indicate that the azetidine and thiazole moieties contribute significantly to the anticancer activity of the compound through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its efficacy:

MicroorganismMIC (µM)
Staphylococcus aureus3.58
Escherichia coli5.20
Candida albicans8.74

These findings suggest that the compound exhibits potent antimicrobial activity, making it a candidate for further development as an antibacterial or antifungal agent.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH assay, which measures the ability to scavenge free radicals:

CompoundIC50 (µM)
Ascorbic Acid (Control)111.6
D-1622.3

The data shows that D-16 demonstrates significant antioxidant activity compared to standard antioxidants, indicating its potential in protecting cells from oxidative stress.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The azetidine moiety can interact with specific enzymes involved in cell signaling pathways.
  • Receptor Modulation: It may modulate receptor activities related to apoptosis and cell proliferation.
  • Free Radical Scavenging: The thiazole ring contributes to antioxidant properties by scavenging free radicals.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications on the thiazole and azetidine rings can enhance biological activity:

  • Electron-withdrawing groups at specific positions increase antimicrobial potency.
  • Electron-donating groups enhance anticancer and antioxidant activities.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Breast Cancer Model: In vivo studies using MCF-7 xenografts showed a significant reduction in tumor size upon treatment with the compound.
  • Infection Models: Efficacy against bacterial infections was demonstrated in murine models where treated groups showed lower bacterial loads compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, azetidine derivatives can be coupled with thiazole precursors via carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Refluxing under nitrogen is critical to avoid hydrolysis of sensitive intermediates. Catalysts such as DMAP may enhance acyl transfer efficiency. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is recommended to achieve >95% purity. Monitoring by TLC and HPLC ensures reaction progression and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of azetidine (δ ~3.5–4.5 ppm for N-CH2), thiazole (δ ~7.0–8.5 ppm for aromatic protons), and methoxybenzenesulfonyl (δ ~3.8 ppm for OCH3) groups. Compare experimental shifts with simulated spectra from computational tools like ChemDraw .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretching vibrations.
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What solvents and catalysts are optimal for introducing the 4-methoxybenzenesulfonyl group to the azetidine ring?

  • Methodological Answer : Sulfonylation of azetidine typically employs 4-methoxybenzenesulfonyl chloride in aprotic solvents (e.g., THF or acetonitrile) with a base (e.g., triethylamine or pyridine) to scavenge HCl. Reaction at 0–5°C minimizes side reactions. Catalyst-free conditions are preferred to avoid introducing impurities. Post-reaction, aqueous workup (e.g., NaHCO3 wash) removes unreacted sulfonyl chloride .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cell lines) or impurities. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for pH (e.g., phosphate buffer at 7.4) .
  • Purity Verification : Re-test compounds with ≥98% purity (HPLC) and characterize by XRD if crystalline .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases) under consistent parameters .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR) of the thiazole-azetidine scaffold?

  • Methodological Answer :

  • Core Modifications : Replace the 4-methoxy group with electron-withdrawing (e.g., -CF3) or bulky substituents to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl to evaluate metabolic stability .
  • In Silico Screening : Use QSAR models (e.g., Schrödinger’s Maestro) to predict activity of virtual libraries before synthesis .

Q. How should stability studies be designed to evaluate the compound’s reactivity under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation by HPLC and identify byproducts via LC-MS. Azetidine rings are prone to hydrolysis under acidic conditions .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C under argon to prolong shelf life .

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